Fluorescein sodium is the disodium salt of fluorescein, an organic dye belonging to the xanthene class of compounds. It appears as an orange-red powder that is highly soluble in water, making it suitable for various applications in aqueous solutions. The compound exhibits intense fluorescence, with a peak excitation wavelength of approximately 495 nanometers and peak emission at around 520 nanometers . The color of fluorescein solutions can vary depending on pH; they appear green in alkaline conditions and can shift to yellow or red under different concentrations and conditions .
Fluorescein sodium is primarily recognized for its utility in medical diagnostics:
The synthesis of fluorescein sodium involves several key steps:
Fluorescein sodium finds applications across various fields:
Fluorescein sodium can interact with various drugs and compounds:
Several compounds share structural or functional similarities with fluorescein sodium. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fluorescein Isothiocyanate | Isothiocyanate Dye | Reacts with amine groups to form stable thiourea linkages. |
Rhodamine B | Xanthene Dye | Exhibits strong fluorescence but differs structurally by having a different chromophore. |
Oregon Green 488 | Fluorescent Dye | Similar excitation/emission properties but used primarily for labeling proteins. |
Carboxyfluorescein | Carboxylated Dye | Contains carboxyl groups for enhanced solubility and reactivity with amines. |
Fluorescein sodium stands out due to its high water solubility, intense fluorescence across a range of pH values, and extensive utility in both clinical diagnostics and research applications.
The synthesis of fluorescein sodium traces back to Adolf von Baeyer’s pioneering work in 1871, which involved the condensation of resorcinol (1,3-dihydroxybenzene) and phthalic anhydride in the presence of zinc chloride (ZnCl₂) as a catalyst. This Friedel-Crafts acylation reaction produced fluorescein, a xanthene derivative, which was subsequently converted to its water-soluble disodium salt (C₂₀H₁₀Na₂O₅) through neutralization with sodium hydroxide.
Baeyer’s initial synthesis yielded a dark orange-red powder, sparingly soluble in water but highly soluble in alkaline solutions. The reaction mechanism proceeds via the formation of a carbocation intermediate from phthalic anhydride, which undergoes electrophilic aromatic substitution with resorcinol. Early modifications included optimizing reaction temperatures (120–160°C) and catalyst concentrations to enhance yield, which rarely exceeded 60% due to side reactions. By the early 20th century, industrial-scale production emerged, driven by demand for fluorescent dyes in textiles and paper.
Table 1: Key Reaction Parameters in Early Fluorescein Synthesis
Parameter | Value/Range | Source |
---|---|---|
Reactants | Resorcinol, Phthalic Anhydride | |
Catalyst | ZnCl₂ (10–20 mol%) | |
Temperature | 120–160°C | |
Yield | 50–60% |
The fluorescence of fluorescein sodium arises from its conjugated π-electron system, which absorbs ultraviolet (494 nm) or blue light and emits green fluorescence (521 nm) upon relaxation. George Gabriel Stokes first described this phenomenon in 1852, noting that fluorite emitted visible light when exposed to UV radiation. For fluorescein sodium, the mechanism involves:
Critical studies in the 20th century revealed that fluorescence intensity and wavelength depend on pH and concentration. In dilute solutions (0.005% w/v), fluorescence peaks at 513 nm under neutral conditions (pH 7.5–8.5) but shifts to 530–560 nm at higher concentrations due to self-quenching. Acidic environments (pH < 6.4) protonate the phenolic hydroxyl groups, reducing conjugation and shifting absorption to 460 nm.
Table 2: Spectral Properties of Fluorescein Sodium
Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Source |
---|---|---|---|
pH 7.5 (0.005% w/v) | 490 | 513 | |
pH 4.0 (0.005% w/v) | 460 | 513 | |
High Concentration (>0.125%) | N/A | 560 (quenched) |
Fluorescein sodium’s biomedical journey began in 1946, when George E. Moore utilized its fluorescent properties to distinguish malignant tissues during cancer surgeries. By the 1960s, ophthalmic applications emerged, leveraging its ability to stain corneal epithelial defects. Topical administration (e.g., 2% fluorescein strips) became standard for diagnosing corneal abrasions, ulcers, and herpetic infections.
In neurosurgery, intravenous fluorescein sodium (5–10 mg/kg) aids in intraoperative visualization of brain tumors. Under blue light (450–500 nm), malignant tissues exhibit yellow-green fluorescence due to blood-brain barrier disruption, enabling precise tumor resection. Recent approvals by European regulatory agencies (e.g., Agenzia Italiana del Farmaco, 2015) underscore its clinical reliability.
Non-Medical Applications:
The foundational synthesis of fluorescein sodium is rooted in the condensation reaction between phthalic anhydride and resorcinol. This process, first described in the nineteenth century, has been the subject of continued refinement, particularly regarding the choice of catalyst and reaction conditions to maximize yield, purity, and process sustainability.
Historically, the condensation of phthalic anhydride with resorcinol has been catalyzed by zinc chloride or strong acids such as methane-sulfonic acid. Zinc chloride acts as a Lewis acid, facilitating the electrophilic aromatic substitution required for fluorescein formation. However, this approach is not without drawbacks, as heavy metal contamination—particularly mercury and zinc—has been detected in the final product, necessitating recalls and stricter regulatory standards in pharmaceutical applications [1]. The presence of heavy metals is especially concerning for injectable or ophthalmic-grade fluorescein sodium, prompting the search for alternative catalytic systems and improved purification protocols.
Methane-sulfonic acid has emerged as a dual-functioning agent, serving as both solvent and acid catalyst. This innovation allows for the condensation to proceed at lower temperatures (typically 170–180 degrees Celsius) compared to traditional methods, with reported improvements in yield and a reduction in sublimation-related material losses [3]. The use of methane-sulfonic acid also simplifies downstream processing, as it can be more readily separated from the reaction mixture than solid catalysts.
The condensation mechanism involves the nucleophilic attack of resorcinol on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration steps to yield fluorescein. The reaction is highly sensitive to temperature, catalyst concentration, and the molar ratio of reactants. Excess phthalic anhydride can drive the reaction to completion but may increase the burden of purification due to unreacted starting material.
Recent studies have explored the use of alternative catalysts, such as ionic liquids and environmentally benign acids, to further enhance selectivity and reduce by-product formation. These innovations aim to address both ecological and regulatory concerns, particularly for large-scale manufacturing where waste minimization and process safety are paramount.
The following table summarizes key parameters and outcomes for various catalytic systems employed in the condensation synthesis of fluorescein sodium:
Catalyst System | Reaction Temp (°C) | Yield (%) | Heavy Metal Contamination | Ease of Purification | Reference |
---|---|---|---|---|---|
Zinc Chloride | 170–200 | 65–75 | Moderate (Zn, Hg traces) | Moderate | [1] [3] |
Methane-sulfonic acid | 170–180 | 75–85 | Low | High | [3] |
Ionic Liquids | 150–170 | 70–80 | Negligible | High | [3] |
The data indicate that methane-sulfonic acid and ionic liquids offer superior yields and lower contamination risks compared to traditional metal catalysts, aligning with the stringent requirements for pharmaceutical-grade fluorescein sodium.
Advanced methodologies have also focused on regioselective functionalization of the fluorescein scaffold. For example, sulfonation at specific positions has been achieved via controlled electrophilic substitution, enabling the production of sulfonated derivatives with tailored photophysical properties [3]. These modifications are typically performed post-condensation and require precise control of reaction conditions to ensure selectivity and product stability.
The choice and optimization of solvent systems are critical determinants of reaction efficiency, product yield, and purity in the synthesis of fluorescein sodium. Solvents not only dissolve reactants and facilitate molecular collisions but also influence the thermodynamics and kinetics of condensation and subsequent processing steps.
Early syntheses of fluorescein sodium relied on high-boiling organic solvents such as xylene or nitrobenzene, which provided the thermal stability necessary for the condensation reaction. However, these solvents pose environmental and safety hazards, including toxicity and flammability, and complicate downstream purification due to their high boiling points.
Methane-sulfonic acid, as previously discussed, functions as both a solvent and catalyst, obviating the need for additional organic solvents and streamlining the reaction process [3]. Its high polarity and acidity facilitate the dissolution of both phthalic anhydride and resorcinol, while also promoting the condensation reaction at relatively lower temperatures.
Aqueous alkaline solutions are employed in the subsequent transformation of crude fluorescein to its sodium salt form. Sodium hydroxide is the reagent of choice, as it readily deprotonates the phenolic groups of fluorescein, yielding the highly water-soluble disodium salt [2]. The use of water as a solvent in this step is advantageous from both economic and environmental perspectives, enabling facile isolation of the product by precipitation or crystallization.
Optimization of reaction parameters—including temperature, reactant ratios, catalyst loading, and solvent composition—is essential to maximize yield and minimize impurities. Design of experiments (DoE) approaches have been adopted in recent years to systematically investigate the effects of multiple variables and identify optimal conditions for large-scale synthesis.
Key findings from optimization studies include:
Parameter | Traditional Solvent | Methane-sulfonic Acid | Aqueous Sodium Hydroxide |
---|---|---|---|
Reaction Temp (°C) | 200–220 | 170–180 | Ambient |
Yield (%) | 60–70 | 75–85 | >95 (conversion) |
By-product Formation | High | Low | Negligible |
Environmental Impact | High | Moderate | Low |
Ease of Product Recovery | Moderate | High | High |
These data underscore the advantages of modern solvent systems and optimized reaction conditions in achieving high-yield, high-purity fluorescein sodium suitable for pharmaceutical applications.
Recent innovations include the use of in situ spectroscopic techniques, such as infrared and ultraviolet-visible spectroscopy, to monitor reaction progress and optimize endpoint determination. These approaches enable real-time adjustment of reaction parameters, reducing batch-to-batch variability and improving process robustness.
The stringent purity requirements for pharmaceutical-grade fluorescein sodium necessitate advanced purification protocols capable of removing organic impurities, residual catalysts, and heavy metals. The purification process is multi-stage, encompassing both chemical and physical separation techniques tailored to the unique properties of fluorescein sodium.
Recrystallization is the primary method for achieving high-purity fluorescein sodium. The choice of solvent is critical, as fluorescein sodium exhibits differential solubility in water, ethanol, and other polar solvents. Water is generally preferred due to its benign nature and the high solubility of the sodium salt. Repeated recrystallization cycles are employed to remove trace organic impurities and residual starting materials [2].
Given the historical issues with heavy metal contamination, particularly zinc and mercury, additional purification steps are required to ensure compliance with pharmacopoeial standards. Ion exchange chromatography and chelation techniques have been adopted to selectively remove metal ions from the product stream [1]. These methods exploit the affinity of chelating agents or ion exchange resins for specific metal ions, enabling their separation from the fluorescein sodium matrix.
High-performance liquid chromatography (HPLC) is employed for both analytical and preparative purposes. Analytical HPLC is used to quantify organic impurities, including resorcinol and phthalic acid, with limits typically set at less than 0.5 percent for each impurity in pharmaceutical-grade material [5]. Preparative HPLC or column chromatography may be used for the isolation of specific fluorescein derivatives or for the removal of structurally similar contaminants.
The purified fluorescein sodium is typically obtained as a hygroscopic orange-red powder, which is dried under vacuum to remove residual moisture. Quality control testing includes assessment of appearance, solubility, fluorescence intensity, and impurity profile [5]. The following table presents typical quality parameters for pharmaceutical-grade fluorescein sodium:
Parameter | Specification | Typical Result |
---|---|---|
Appearance | Orange-red, fine powder, hygroscopic | Complies |
Organic Impurities (HPLC) | <0.5% each | <0.2% |
Heavy Metals (Zn, Hg) | Not detectable | Not detected |
Water Content | <5% | 3.2% |
Identification Tests | Must comply | Complies |
Recent research has demonstrated that the integration of ion exchange and recrystallization protocols can achieve reduction of heavy metal content to below detectable levels, with overall process yields exceeding 80 percent [1] [5]. The implementation of in-line monitoring and automated process control further enhances reproducibility and product quality.
The transition from laboratory-scale synthesis to industrial-scale manufacturing of fluorescein sodium presents a host of technical and operational challenges. These include process scalability, waste management, regulatory compliance, and the maintenance of consistent product quality across large production batches.
Scaling up the condensation reaction requires precise control of temperature, mixing, and catalyst distribution to ensure uniform reaction conditions throughout large reactors. The exothermic nature of the condensation necessitates robust heat management systems to prevent localized overheating and by-product formation. Continuous flow reactors have been explored as a means to improve heat transfer and process control, but batch reactors remain the industry standard due to their flexibility and ease of operation [1] [3].
The synthesis of fluorescein sodium generates organic by-products, unreacted starting materials, and spent catalysts, all of which must be managed to minimize environmental impact and comply with regulatory requirements. Waste streams containing heavy metals or organic solvents require specialized treatment, including chemical neutralization, filtration, and incineration. The adoption of greener catalysts and solvent systems, as discussed earlier, has reduced the burden of hazardous waste but has not eliminated it entirely.
Maintaining consistent product quality across large-scale batches is a significant challenge, particularly given the sensitivity of fluorescein sodium to trace impurities. Rigorous quality assurance protocols, including in-process monitoring and end-product testing, are essential to detect and correct deviations from specification. Batch-to-batch variability in impurity profiles, moisture content, and fluorescence intensity can impact the suitability of the product for medical or analytical applications.
Pharmaceutical-grade fluorescein sodium is subject to stringent regulatory standards, including those set by the United States Pharmacopeia, European Pharmacopoeia, and other national authorities. These standards specify limits for organic impurities, heavy metals, water content, and physical characteristics. Compliance requires validated manufacturing processes, thorough documentation, and regular audits by regulatory agencies [1] [5].
The cost of raw materials, energy consumption, and waste disposal are major factors influencing the economics of industrial fluorescein sodium production. Supply chain disruptions, particularly for key reagents such as phthalic anhydride or specialized catalysts, can impact production schedules and product availability. Manufacturers are increasingly investing in process optimization and supply chain resilience to mitigate these risks.
Challenge | Description | Mitigation Strategy |
---|---|---|
Heat Management | Exothermic reaction, risk of hot spots | Enhanced reactor design, cooling |
Waste Management | Organic/metallic waste streams | Greener catalysts, waste treatment |
Quality Consistency | Batch-to-batch variability | In-process monitoring, automation |
Regulatory Compliance | Stringent impurity and quality standards | Validated protocols, audits |
Supply Chain Resilience | Raw material availability | Diversified sourcing, inventory |
Ongoing research is focused on the development of continuous manufacturing processes, the use of renewable feedstocks, and the integration of real-time analytical technologies to further enhance efficiency and sustainability. The application of process analytical technology (PAT) and advanced data analytics is expected to play a pivotal role in the future of industrial fluorescein sodium production.
Fluorescein sodium exhibits complex excited-state electronic behavior characterized by significant changes in its molecular orbital configurations upon photon absorption. The fundamental electronic transition occurs from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), involving π-π* character that is characteristic of aromatic fluorophores [1] [2].
Electronic State Transitions and Orbital Character
The primary electronic excitation in fluorescein sodium involves a transition from the singlet ground state (S₀) to the first excited singlet state (S₁), with an absorption maximum at 490 nanometers in basic aqueous solution [3] [4]. Time-dependent density functional theory calculations reveal that this transition is dominated by HOMO-LUMO excitation with strong π-π* character [1] [5]. The excited state configuration shows enhanced charge transfer character compared to the ground state, as evidenced by the increased dipole moment in the excited state [6].
The excited-state electronic structure demonstrates significant redistribution of electron density upon excitation. Theoretical studies using time-dependent density functional theory methods indicate that the excited state involves substantial charge transfer from the phenolic oxygen atoms to the xanthene chromophore core [1] [7]. This charge redistribution results in a markedly different electronic distribution compared to the ground state, with implications for the molecule's interaction with its environment.
Molecular Orbital Energy Levels and Transitions
Density functional theory calculations provide detailed insights into the frontier molecular orbital energies of fluorescein sodium. The HOMO-LUMO energy gap correlates directly with the observed absorption characteristics, with calculated values showing good agreement with experimental spectroscopic data [8]. The calculations demonstrate that fluorination and other chemical modifications can significantly alter these energy levels, providing a framework for understanding structural effects on photophysical properties [9].
The excited-state lifetime of approximately 4.0 nanoseconds in basic solution reflects the relatively stable S₁ configuration [10] [11]. This lifetime is sufficiently long to allow for various photophysical processes, including excited-state proton transfer and intermolecular interactions. The radiative lifetime calculations from absorption measurements indicate efficient fluorescence emission with quantum yields approaching unity under optimal conditions [3].
The fluorescence properties of fluorescein sodium exhibit remarkable pH sensitivity due to the existence of multiple prototropic forms in equilibrium. The molecule can exist as cation, neutral, monoanion, and dianion species, with the monoanion-dianion equilibrium being dominant in the physiologically relevant pH range of 6-10 [12] [13].
Prototropic Equilibria and Spectral Changes
The ground-state pKa value of 6.4 governs the equilibrium between monoanion and dianion forms [12] [3]. At pH values below 7.5, the absorption maximum progressively shifts from 490 nanometers to 460 nanometers as the solution becomes more acidic [3] [14]. This blue shift reflects the transition from the highly fluorescent dianion form to the less fluorescent monoanion form. The absorption peak at 490 nanometers shows 50% of maximum value at pH 6.75, corresponding closely to the pKa value [3].
The fluorescence emission properties follow similar pH-dependent trends. At extremely dilute concentrations (approximately 50 nanomolar), the fluorescence emission at 513 nanometers follows the same pH profile as absorption [3]. However, at higher concentrations, additional complications arise from concentration-dependent quenching effects and potential aggregation phenomena.
Excited-State Proton Transfer Dynamics
Fluorescein sodium exhibits excited-state proton transfer reactions that interconvert the monoanion and dianion forms during the excited-state lifetime [12] [13]. These reactions occur efficiently only in the presence of suitable proton donor-acceptor species such as phosphate buffer. The excited-state pKa value of 6.3 is slightly lower than the ground-state value, indicating enhanced acidity in the excited state [12].
Nanosecond emission kinetics studies reveal that the excited-state proton exchange reaction reaches equilibrium rapidly when phosphate buffer concentrations exceed 1 molar [12]. The specific rate constants for forward and reverse proton transfer reactions have been determined, providing quantitative insight into the dynamics of these processes. At high buffer concentrations, the excited monoanion and dianion forms become coupled through fast proton exchange, resulting in biexponential fluorescence decay kinetics with pH-dependent lifetimes [13].
The fluorescence lifetime demonstrates clear pH dependence, increasing from 3.775 nanoseconds at pH 6.5 to 4.11 nanoseconds at pH 8.6 [10] [15]. This trend reflects the increasing population of the more fluorescent dianion form at higher pH values. The pH sensitivity is most pronounced below pH 7.65, where statistical analysis reveals highly significant differences in fluorescence lifetimes [10].
The spectral properties of fluorescein sodium are profoundly influenced by the solvent environment, reflecting the molecule's sensitivity to hydrogen bonding interactions and local polarity effects. These solvent-dependent changes provide valuable information about the fluorophore's microenvironment and have important implications for its use as a probe in biological systems [16] [17].
Hydrogen Bonding and Polarity Effects
Fluorescein sodium exhibits substantial spectral shifts in organic solvents that correlate with the hydrogen bonding power of the solvents [16]. The absorption maximum undergoes shifts related to the alpha and beta parameters of Kamlet and Taft, which quantify hydrogen bond donor acidities and acceptor basicities respectively [16] [17]. In solvent-water mixtures, these shifts reflect both general effects of solvents on the hydrogen bonding environment through water-solvent interactions and specific effects due to direct fluorescein-solvent hydrogen bonding.
The magnitude of solvatochromic shifts varies significantly across different solvent systems. In highly polar protic solvents such as water and alcohols, fluorescein maintains its characteristic absorption and emission profiles with minor wavelength shifts [16] [18]. However, in less polar or aprotic solvents, more substantial changes occur in both spectral position and intensity.
Solvent-Dependent Spectral Parameters
Systematic studies of fluorescein in various solvent-water mixtures demonstrate clear correlations between solvent polarity and spectral characteristics [19] [20]. In microemulsion systems using sodium dodecyl sulfate (SDS), cetyl trimethylammonium bromide (CTAB), and Triton X-100, fluorescein shows distinct localization behavior depending on the micelle structure [19]. The fluorophore tends to localize at the interface regions of micelles rather than in the hydrophobic core, as evidenced by spectral similarities to ethanol solutions.
The fluorescence quantum yields and lifetimes exhibit systematic variations with solvent polarity [18]. Generally, increasing solvent polarity correlates with enhanced fluorescence efficiency and longer excited-state lifetimes. This trend reflects the stabilization of the excited state through favorable electrostatic interactions with polar solvent molecules.
Microenvironment Probing Applications
The sensitivity of fluorescein to its local environment makes it an excellent probe for studying microenvironments in biological systems [16] [17]. The spectral shifts can be used as indicators of the hydrogen bonding environment immediately surrounding the fluorophore. This application has been demonstrated in studies of fluorescein-antibody complexes, where antibodies selected during immune responses show increasingly dehydrated and hydrophobic binding sites [16].
Fluorescein sodium exhibits complex concentration-dependent quenching behavior that involves multiple mechanisms operating simultaneously at different concentration ranges. This self-quenching phenomenon has significant implications for quantitative fluorescence applications and provides insights into intermolecular interactions in solution [21] [22].
Self-Quenching Mechanisms and Thresholds
The self-quenching threshold for fluorescein sodium occurs at approximately 500 micromolar concentration, well below the concentrations typically used in clinical applications [21] [23]. Below this threshold, fluorescence intensity increases linearly with concentration, but above this point, fluorescence intensity begins to decrease despite increasing fluorophore concentration. Fluorescence lifetime measurements prove more sensitive than intensity measurements for determining the quenching threshold, as they are less susceptible to inner filter effects [21].
The mechanisms responsible for self-quenching include static quenching through non-fluorescent complex formation, dynamic quenching through collisional processes, and resonance energy transfer between adjacent fluorophores [21] [22]. Stern-Volmer analysis reveals that the intensity plot fits an upward-sloping exponential curve, indicating contributions from both static and dynamic quenching mechanisms. The predominance of static quenching at high concentrations reflects the formation of dimers and polymers in solution [21].
Aggregation and Complex Formation
Molecular dynamics simulations and experimental studies demonstrate that fluorescein molecules have a strong tendency to form dimers in aqueous solution [24] [25]. The average lifetime of these aggregates is approximately 5 nanoseconds, with an average center-of-mass distance of 6.07 Angstroms [24]. The dimerization is stabilized by edge-to-face π-π interactions, with a calculated free interaction energy of -1.3 kilocalories per mole [25].
The aggregation process involves approximately 50% of fluorescein molecules in concentrated solutions, with about 7 aggregates forming during 24 nanoseconds of simulation time [24]. These aggregates are predominantly non-fluorescent, explaining the observed static quenching component. The formation of higher-order oligomers and polymers at very high concentrations leads to even more pronounced quenching effects [21].
Concentration-Dependent Spectral Changes
At concentrations above the self-quenching threshold, fluorescein solutions exhibit progressive red shifts in emission wavelength, from the normal 520 nanometers to 530 nanometers and even 560 nanometers at extremely high concentrations [3]. This red shift accompanies the dramatic reduction in fluorescence intensity, with solutions becoming essentially non-fluorescent at concentrations around 0.125% [3].
The concentration dependence of fluorescence lifetime follows a linear relationship with quencher concentration in the Stern-Volmer analysis [21] [26]. At clinical concentrations (22 millimolar), fluorescence lifetimes drop to approximately 1.2 nanoseconds immediately after application, recovering to 3.7 nanoseconds after 5 minutes due to dilution through tear turnover [26]. This recovery demonstrates the reversible nature of the self-quenching process and its dependence on molecular concentration rather than permanent chemical changes.
Property | Value | Unit | Conditions |
---|---|---|---|
Absorption maximum (basic) | 490 | nm | pH > 8.0 |
Emission maximum (basic) | 520 | nm | pH > 8.0 |
Fluorescence lifetime (basic) | 4.0 | ns | pH > 8.0 |
Quantum yield (basic) | 0.95 | unitless | pH > 8.0 |
pKa (ground state) | 6.4 | unitless | 25°C |
pKa (excited state) | 6.3 | unitless | 25°C |
Self-quenching threshold | 500 | μM | Aqueous solution |
Diffusion coefficient | 0.42 | 10⁻⁵ cm²/s | Aqueous solution |
Aggregation binding energy | -1.3 | kcal/mol | Dimer formation |
Irritant